molecular formula C17H16N2O2 B2444620 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921838-26-8

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No.: B2444620
CAS No.: 921838-26-8
M. Wt: 280.327
InChI Key: WAQICRNJCUDWSD-UHFFFAOYSA-N
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Description

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide (MOMI-1) is a small molecule inhibitor. It is a derivative of isoindolinone, a heterocyclic compound that is found in a variety of natural products and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of 3,3-disubstituted isoindolinones, such as MOMI-1, can be achieved through the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . This process involves cascade reactions of 2-acylbenzonitriles with several nucleophiles .


Molecular Structure Analysis

The isoindolinone core, which is part of MOMI-1, is composed of a γ-lactam fused with the benzene ring and can be either unsubstituted, or mono- or di-substituted in the 3-position .


Chemical Reactions Analysis

The decarboxylation of malonate dimethylesters under Krapcho reaction conditions is a key step in the synthesis of molecules like MOMI-1 . This reaction allows for the direct obtainment of the methyl acetate derivative under mild conditions .

Scientific Research Applications

Anticancer Applications

Derivatives of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide have shown remarkable antitumor activity against several cancer cell lines, including Daoy, UW228-2, Huh-7, Hela, and MDA-MB231. Compounds synthesized from N-(2-(hydrazinecarbonyl)aryl)benzamides and indoline-2,3-diones exhibited potent anticancer effects, with some derivatives displaying better potency than standard drugs. Quantitative structure-activity relationship (QSAR) analyses have also been performed, providing insights into the compounds' efficacy across different cancer cell lines (A. Alafeefy et al., 2015).

Antimicrobial and Antifungal Applications

Compounds related to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. For example, derivatives of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide exhibited promising antibacterial activities, suggesting potential as antimicrobials (Mukesh C. Patel & D. Dhameliya, 2010).

Corrosion Inhibition

Research into 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione and N -((tetrazol-5-yl)methyl)benzamide has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. This application highlights the chemical's potential in protecting industrial materials from corrosion, thereby extending their service life and reducing maintenance costs (Y. Aouine et al., 2011).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Pharmacokinetics

Ion pairing is a strategy used to increase the permeation of ionized drugs , suggesting that this compound may have good bioavailability.

Result of Action

Indole derivatives have been found to possess various biological activities , suggesting that this compound may have a range of molecular and cellular effects.

Action Environment

The broad range of biological activities associated with indole derivatives suggests that this compound may be effective in a variety of environments.

Future Directions

Indole derivatives, including isoindolinones like MOMI-1, have diverse biological activities and immense potential for further therapeutic exploration . Therefore, MOMI-1 could be of high interest for future transformations .

Properties

IUPAC Name

3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-4-3-5-12(8-11)17(21)18-14-6-7-15-13(9-14)10-16(20)19(15)2/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQICRNJCUDWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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